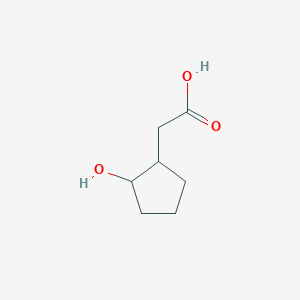
2-(2-Hydroxycyclopentyl)acetic acid
描述
2-(2-Hydroxycyclopentyl)acetic acid is an organic compound with the molecular formula C7H12O3 It is characterized by a cyclopentane ring substituted with a hydroxy group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: 2-(2-Hydroxycyclopentyl)acetic acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid methyl ester using lithium hydroxide monohydrate in a mixture of tetrahydrofuran (THF) and water . Another method includes the cyanide ion displacement followed by hydrolysis, which is typically used for preparing carboxylic acids from alkyl halides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 2-(2-Hydroxycyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentylacetic acid derivatives.
科学研究应用
2-(2-Hydroxycyclopentyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in metabolic processes, influencing their activity and leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid
- Cyclopentanol
- Cyclopentanone
Comparison: 2-(2-Hydroxycyclopentyl)acetic acid is unique due to its specific structural features, such as the presence of both a hydroxy group and an acetic acid moiety on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
2-(2-hydroxycyclopentyl)acetic acid |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10) |
InChI 键 |
WWGSGBFRODAXAP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(C1)O)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













